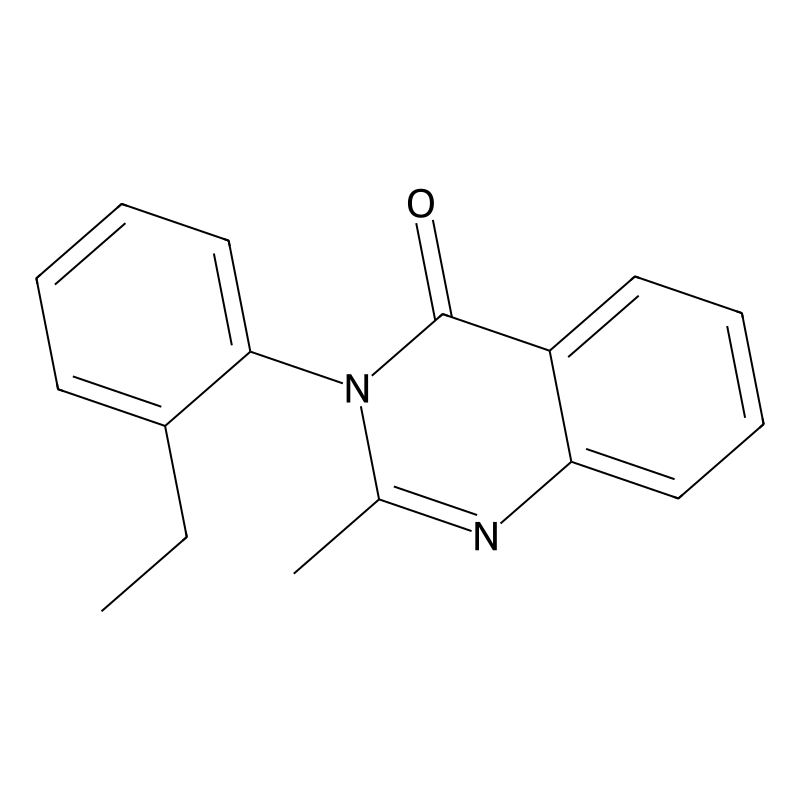Etaqualone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Forensic Toxicology
Summary of Application: Etaqualone has been identified and quantified in human hair samples using gas chromatography–tandem mass spectrometry (GC–MS/MS).
Methods of Application: The method used for the analysis was GC–MS/MS.
Results or Outcomes: The results of this study provided the first quantitative analysis of Etaqualone in a human sample.
Recreational Drug Research
Summary of Application: Etaqualone is an analog of methaqualone, a sedative-hypnotic drug. Both methaqualone and Etaqualone are sedatives that enhance the activities of GABA A receptor.
Methods of Application: Both methaqualone and Etaqualone are usually administered orally.
Results or Outcomes: Both methaqualone and Etaqualone belong to a recreational drug class called “Huyouyou” in China, and they are popularly abused especially in Inner Mongolia, Shanxi, and Shanx regions.
Analysis of New Recreational Drugs
Specific Scientific Field: Forensic Toxicology
Summary of Application: Etaqualone has been used in the analysis of new recreational drugs.
Methods of Application: The method used for the analysis was gas chromatography–tandem mass spectrometry (GC–MS/MS).
Results or Outcomes: The results of this study provided the first quantitative analysis of 2-Methoxyqualone in a dubious package.
Analysis of 4-quinazolinone Recreational Drugs
Summary of Application: Etaqualone has been used in the analysis of 4-quinazolinone recreational drugs.
Methods of Application: The methods for analyses were GC–MS/MS, high-resolution ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry and liquid chromatography–tandem mass spectrometry.
Etaqualone, also known as Aolan or Ethinazone, is a synthetic compound belonging to the quinazolinone class, primarily recognized for its sedative and anxiolytic properties. It was developed in the 1960s and has been used mainly in Europe for treating insomnia. The chemical structure of etaqualone is characterized by its molecular formula and a molar mass of approximately 264.32 g/mol . Its mechanism of action involves acting as an agonist at the β-subtype of the gamma-aminobutyric acid A receptor, enhancing GABAergic neurotransmission, which leads to sedation and muscle relaxation .
Etaqualone acts as a positive allosteric modulator (PAM) at the GABA-A receptor, particularly the β-subunit [, ]. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, Etaqualone enhances the effects of GABA, leading to increased neuronal inhibition and producing sedative and hypnotic effects [].
- Toxicity: Etaqualone exhibits dependence potential and can cause a range of adverse effects, including sedation, dizziness, incoordination, respiratory depression, and coma in high doses [].
- Flammability: No specific data available, but the presence of an aromatic ring and organic functionalities suggests some level of flammability.
- Reactivity: Likely to react with strong oxidizing agents.
- Oxidation: Under specific conditions, etaqualone can be oxidized to form quinazolinone derivatives using agents like potassium permanganate.
- Reduction: The compound can undergo reduction reactions that modify its quinazolinone ring, potentially leading to different analogues.
- Substitution: Substitution reactions can occur at either the phenyl or quinazolinone rings, resulting in various derivatives with potentially different pharmacological properties .
Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, chromium trioxide.
- Reducing Agents: Lithium aluminum hydride, sodium borohydride.
- Halogenating Agents: Used in substitution reactions.
The biological activity of etaqualone is primarily linked to its modulation of GABA A receptors. It enhances the sensitivity of these receptors, similar to other central nervous system depressants like barbiturates and benzodiazepines. This leads to a range of effects including:
- Sedation
- Anxiolysis
- Muscle Relaxation
- Anticonvulsant Effects
The compound’s pharmacokinetics indicate that it is typically administered orally, with reported dosages ranging from 50 mg to 500 mg depending on the desired effects .
The synthesis of etaqualone generally involves multi-step reactions. A common method includes:
- Reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride.
- Cyclization process yielding etaqualone as a product.
Industrial production methods optimize these conditions for higher yields and purity, allowing for the isolation of either the free base or a hydrochloride salt form .
Research indicates that etaqualone's effects can be potentiated by other depressants such as alcohol. This combination can increase the risk of overdose and adverse effects. Tolerance to other GABAergic substances may also influence its efficacy .
Studies have highlighted cases of poisoning related to etaqualone and its analogues, emphasizing the importance of understanding drug interactions and safety profiles .
Etaqualone shares structural and functional similarities with several other compounds within the quinazolinone class. Here are some notable comparisons:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methaqualone | High | More potent; higher risk of addiction |
| Mecloqualone | Moderate | Used as an anxiolytic; less sedative effect |
| Mebroqualone | Moderate | Slightly different pharmacokinetics |
| Cloroqualone | Moderate | Chlorine substitution affects potency |
| Afloqualone | Low | Developed for specific therapeutic applications |
| Diproqualone | Low | Less commonly used; different side effect profile |
Each compound exhibits unique pharmacological properties while sharing a common mechanism related to GABA receptor modulation. Etaqualone's unique profile lies in its shorter duration of action compared to methaqualone, making it slightly less potent but still effective for certain therapeutic applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Other CAS
Wikipedia
Dates
2: Parmar SS, Nagar S. Role of ring substitution on the inhibition of nicotinamide adenine dinucleotide dependent oxidations by 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone. Jpn J Pharmacol. 1969 Sep;19(3):460-2. PubMed PMID: 4310472.








